3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol
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Overview
Description
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol is a sesquiterpenoid compound known for its diverse applications in various fields. It is a derivative of farnesol, a naturally occurring organic compound found in essential oils of plants. This compound is characterized by its unique structure, which includes three methyl groups and a methylsulfanyl group attached to a dodecatrienol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of farnesol, which serves as the precursor.
Thioether Formation: The methylsulfanyl group is introduced through a thioether formation reaction, where a suitable thiol reagent is used to replace a hydrogen atom with a methylsulfanyl group.
Final Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors for efficient methylation and thioether formation, as well as advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A precursor to 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol, known for its role in the biosynthesis of cholesterol and other terpenoids.
Nerolidol: A sesquiterpenoid alcohol with similar structural features but lacking the methylsulfanyl group.
Geraniol: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61252-23-1 |
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Molecular Formula |
C16H28OS |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3,7,11-trimethyl-4-methylsulfanyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28OS/c1-13(2)7-6-8-14(3)9-10-16(18-5)15(4)11-12-17/h7,9,11,16-17H,6,8,10,12H2,1-5H3 |
InChI Key |
PKHPYHKDLLPROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CCO)C)SC)C)C |
Origin of Product |
United States |
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